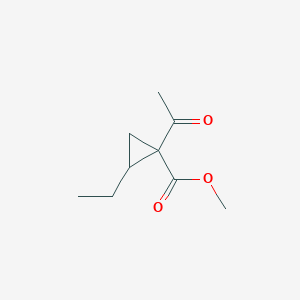
4'-Dehydroxy-4'-fluoroamodiaquine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Dehydroxy-4'-fluoroamodiaquine (DFA) is an antimalarial drug that has been developed as a potential alternative to existing antimalarial drugs due to its unique chemical structure and mechanism of action. DFA is a derivative of amodiaquine, which is a widely used antimalarial drug. The synthesis of DFA involves the modification of the amodiaquine molecule to introduce a fluorine atom at the 4' position and remove the hydroxyl group at the same position.
Mecanismo De Acción
The exact mechanism of action of 4'-Dehydroxy-4'-fluoroamodiaquine is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to disrupt the mitochondrial membrane potential of the parasite, leading to its death.
Efectos Bioquímicos Y Fisiológicos
4'-Dehydroxy-4'-fluoroamodiaquine has been found to have low toxicity and is well tolerated in animal studies. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to have a lower risk of cardiotoxicity compared to other antimalarial drugs, such as chloroquine and mefloquine. 4'-Dehydroxy-4'-fluoroamodiaquine has been found to be metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-Dehydroxy-4'-fluoroamodiaquine has several advantages for use in lab experiments, including its high potency against the malaria parasite, low toxicity, and longer half-life compared to amodiaquine. However, 4'-Dehydroxy-4'-fluoroamodiaquine has limitations, including its limited solubility in water and its potential for drug-drug interactions.
Direcciones Futuras
There are several future directions for the development of 4'-Dehydroxy-4'-fluoroamodiaquine as an antimalarial drug. These include the optimization of the synthesis method to improve the yield and purity of the final product, the evaluation of 4'-Dehydroxy-4'-fluoroamodiaquine in clinical trials, and the investigation of potential drug combinations with other antimalarial drugs to improve efficacy and reduce the risk of drug resistance. Additionally, further research is needed to fully understand the mechanism of action of 4'-Dehydroxy-4'-fluoroamodiaquine and its potential for use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4'-Dehydroxy-4'-fluoroamodiaquine involves several steps, including the protection of the amine group, the introduction of a fluorine atom at the 4' position, and the removal of the hydroxyl group at the same position. The final product is obtained by deprotection of the amine group. The synthesis of 4'-Dehydroxy-4'-fluoroamodiaquine has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4'-Dehydroxy-4'-fluoroamodiaquine has been extensively studied for its antimalarial activity and has shown promising results in preclinical studies. 4'-Dehydroxy-4'-fluoroamodiaquine has been found to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for most cases of malaria. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to have a longer half-life than amodiaquine, which could potentially reduce the frequency of dosing required for treatment.
Propiedades
Número CAS |
155020-42-1 |
|---|---|
Nombre del producto |
4'-Dehydroxy-4'-fluoroamodiaquine |
Fórmula molecular |
C20H21ClFN3 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
7-chloro-N-[3-(diethylaminomethyl)-4-fluorophenyl]quinolin-4-amine |
InChI |
InChI=1S/C20H21ClFN3/c1-3-25(4-2)13-14-11-16(6-8-18(14)22)24-19-9-10-23-20-12-15(21)5-7-17(19)20/h5-12H,3-4,13H2,1-2H3,(H,23,24) |
Clave InChI |
KMLKPUNXHVNTOM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Otros números CAS |
155020-42-1 |
Sinónimos |
4'-dehydroxy-4'-fluoroamodiaquine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
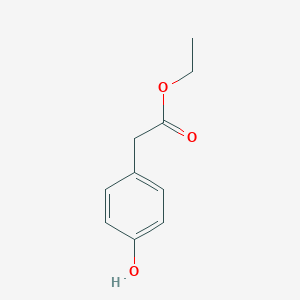

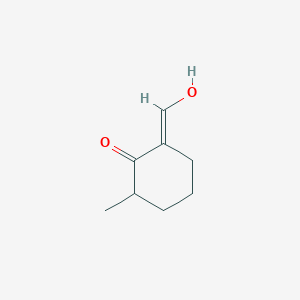
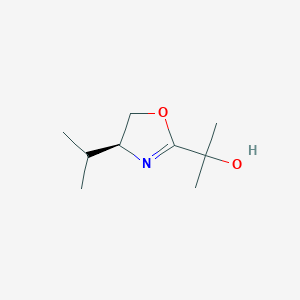

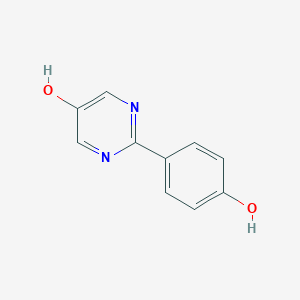
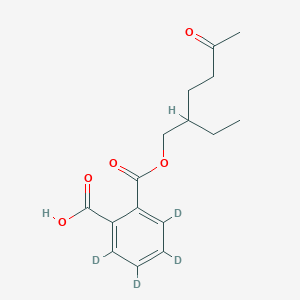
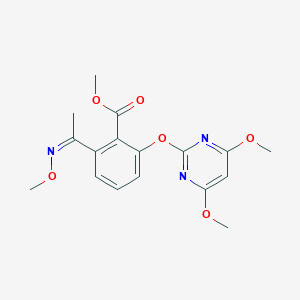
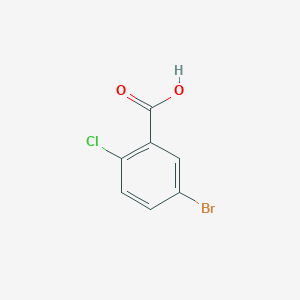


![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)
